

An In-depth Technical Guide to 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Propionylpiperidine-3-carboxylic acid

Cat. No.: B1284664

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Propionylpiperidine-3-carboxylic acid**, a derivative of the well-studied nipecotic acid. Due to the limited availability of specific experimental data for this particular compound, this document leverages data from closely related piperidine-3-carboxylic acid analogs to present a thorough profile. This guide covers the fundamental physicochemical properties, proposed synthesis methodologies, and potential biological activities, with a focus on its putative role as a GABA uptake inhibitor. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the synthesis and analysis of similar compounds are provided. Conceptual diagrams illustrating a general synthesis workflow and a potential mechanism of action are included to support researchers in their investigations of this class of compounds.

Introduction

Piperidine-3-carboxylic acid and its derivatives are a significant class of compounds in medicinal chemistry, primarily due to their structural analogy to γ -aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By modulating GABAergic neurotransmission, these compounds exhibit potential therapeutic applications for a variety of neurological disorders, including epilepsy and anxiety. **1-Propionylpiperidine-3-carboxylic acid**, as an N-acylated derivative of this scaffold, is of interest for its potential to exhibit

modified pharmacokinetic and pharmacodynamic properties compared to its parent compound. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this and related molecules.

Compound Profile

Chemical Identity:

Identifier	Value
Compound Name	1-Propionylpiperidine-3-carboxylic acid
CAS Number	926246-53-9 [1] [2]
Molecular Formula	C9H15NO3 [1] [2]
Molecular Weight	185.22 g/mol [1] [2]
Synonyms	1-propanoylpiperidine-3-carboxylic acid, 1-propionylnipecotic acid [2]

Chemical Structure:

A 2D representation of the chemical structure of **1-Propionylpiperidine-3-carboxylic acid**.

Physicochemical Properties (Analog Data)

Specific experimental data for **1-Propionylpiperidine-3-carboxylic acid** is not readily available in the public domain. Therefore, the following table presents data for the parent compound, piperidine-3-carboxylic acid (Nipecotic Acid), and a closely related N-acylated analog, (S)-1-Boc-piperidine-3-carboxylic acid, to provide a representative profile.

Property	Piperidine-3-carboxylic acid (Nipecotic Acid)	(S)-1-Boc-piperidine-3-carboxylic acid
Molecular Formula	C6H11NO2	C11H19NO4
Molecular Weight	129.16 g/mol	229.27 g/mol
Melting Point	254 °C (dec.)	165-169 °C
logP (Predicted)	-2.9 (XLogP3)[3]	Not Available
pKa (Predicted)	Not Available	Not Available
Solubility	Soluble in water	Not Available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1-Propionylpiperidine-3-carboxylic acid** are not explicitly published. However, a general methodology can be inferred from the synthesis of other N-acylated piperidine-3-carboxylic acid derivatives.

General Synthesis of N-Acylated Piperidine-3-carboxylic Acids

This protocol describes a general method for the acylation of the piperidine nitrogen of a piperidine-3-carboxylic acid ester, followed by hydrolysis to yield the final carboxylic acid.

Materials:

- Piperidine-3-carboxylic acid ethyl ester
- Propionyl chloride (or other acylating agent)
- Triethylamine (or other non-nucleophilic base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Lithium hydroxide (LiOH) or other suitable base for hydrolysis

- Tetrahydrofuran (THF) and Water
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

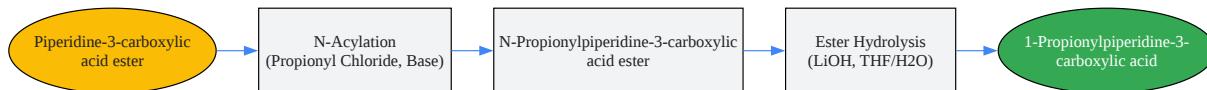
- N-Acylation:
 - Dissolve piperidine-3-carboxylic acid ethyl ester in anhydrous dichloromethane.
 - Add triethylamine to the solution at 0 °C.
 - Slowly add propionyl chloride dropwise to the cooled solution.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propionylpiperidine-3-carboxylic acid ethyl ester.
 - Purify the crude product by silica gel column chromatography if necessary.
- Ester Hydrolysis:
 - Dissolve the purified N-propionylpiperidine-3-carboxylic acid ethyl ester in a mixture of tetrahydrofuran and water.
 - Add lithium hydroxide and stir the mixture at room temperature for 4-12 hours.
 - Monitor the reaction by TLC.

- Once the hydrolysis is complete, remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, **1-Propionylpiperidine-3-carboxylic acid**.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques:

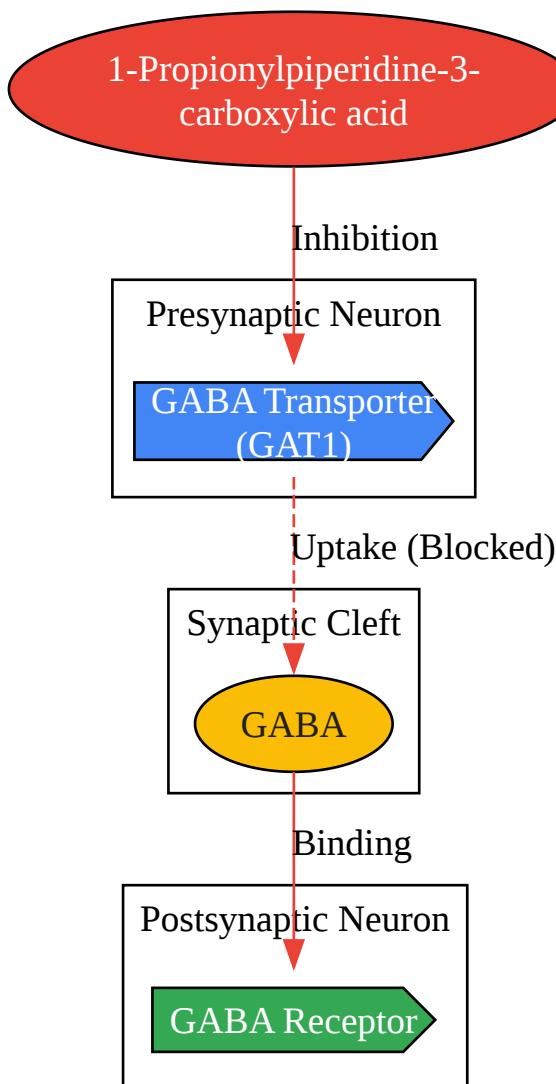
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the chemical structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid and amide carbonyls.


Potential Biological Activity and Signaling Pathways

While no specific biological data for **1-Propionylpiperidine-3-carboxylic acid** has been found, its structural similarity to nipecotic acid, a known GABA uptake inhibitor, suggests it may have similar activity. GABA uptake inhibitors block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, thereby increasing the concentration of GABA in the synapse and enhancing GABAergic neurotransmission.

The primary targets for this class of compounds are the GABA transporters (GATs), with GAT1 being a key target for many inhibitors.

Visualizations


General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for N-acylated piperidine-3-carboxylic acids.

Conceptual Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Conceptual mechanism of action as a GABA uptake inhibitor.

Conclusion

1-Propionylpiperidine-3-carboxylic acid is a derivative of a well-established pharmacophore with potential applications in neuroscience research. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information for closely related analogs. The provided synthesis protocols and conceptual diagrams of its potential mechanism of action offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate the physicochemical properties and biological activity of **1-Propionylpiperidine-3-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Propionylpiperidine-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284664#1-propionylpiperidine-3-carboxylic-acid-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com